E-11-Octadecen-1-ol acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E-11-Octadecen-1-ol acetate typically involves the esterification of 11-Octadecen-1-ol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process includes the purification of the product through distillation or recrystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: E-11-Octadecen-1-ol acetate undergoes various chemical reactions, including:
Oxidation: The acetate group can be oxidized to form carboxylic acids.
Reduction: The double bond in the carbon chain can be reduced to form saturated esters.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of 11-Octadecen-1-oic acid.
Reduction: Formation of 11-Octadecan-1-ol acetate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
E-11-Octadecen-1-ol acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Acts as a pheromone in certain insect species, influencing mating behaviors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.
Mechanism of Action
The mechanism of action of E-11-Octadecen-1-ol acetate involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering a cascade of signaling events that influence behavior . In medicinal applications, its effects are mediated through interactions with cellular membranes and enzymes, leading to its observed biological activities .
Comparison with Similar Compounds
- Z-11-Octadecen-1-ol acetate
- E-9-Octadecen-1-ol acetate
- Z-9-Octadecen-1-ol acetate
Comparison: E-11-Octadecen-1-ol acetate is unique due to its specific geometric configuration (E-isomer) and the position of the double bond in the carbon chain. This configuration imparts distinct chemical and biological properties compared to its isomers and other similar compounds . For instance, the E-isomer may have different pheromonal activity in insects compared to the Z-isomer.
Properties
Molecular Formula |
C20H38O2 |
---|---|
Molecular Weight |
310.5 g/mol |
IUPAC Name |
[(E)-octadec-11-enyl] acetate |
InChI |
InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h8-9H,3-7,10-19H2,1-2H3/b9-8+ |
InChI Key |
QSZKEDWVAOAFQY-CMDGGOBGSA-N |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCCCCOC(=O)C |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.